

Zastaprazan (JP-1366): A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Zastaprazan**
Cat. No.: **B8201583**

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Introduction

Zastaprazan, also known by its development code JP-1366, is a novel and potent small molecule inhibitor of the gastric H⁺/K⁺-ATPase, commonly known as the proton pump.[1][2] It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders.[1][3] Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and bind irreversibly, **Zastaprazan** acts via a distinct mechanism, offering rapid, potent, and sustained suppression of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Zastaprazan** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Zastaprazan is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers and Properties of **Zastaprazan** (JP-1366)

Property	Value	Reference
IUPAC Name	(azetidin-1-yl)(8-{{(2,6-dimethylphenyl)methyl}amino}-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)methanone	[4]
Synonyms	JP-1366, Jaqbo, OCN-101	[1][4][5]
CAS Number	2133852-18-1	[4]
Chemical Formula	C22H26N4O	[4]
Molecular Weight	362.47 g/mol	[3]
Exact Mass	362.2107 g/mol	[4]
SMILES	CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCCC4	[4]
InChI Key	FEQFUBYYZYQTOJ-UHFFFAOYSA-N	[4]

Table 2: Physicochemical Properties of **Zastaprazan** (JP-1366)

Property	Value	Reference
logP (Computed)	4.4 (XLogP3)	
Solubility	DMSO: 33.33 mg/mL (91.95 mM) with ultrasonic assistance. Soluble at \geq 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	[4][6]
pKa	Experimental data not publicly available. For a similar P-CAB, tegoprazan, the pKa is 5.2.	[7]
Appearance	Solid powder	[4]

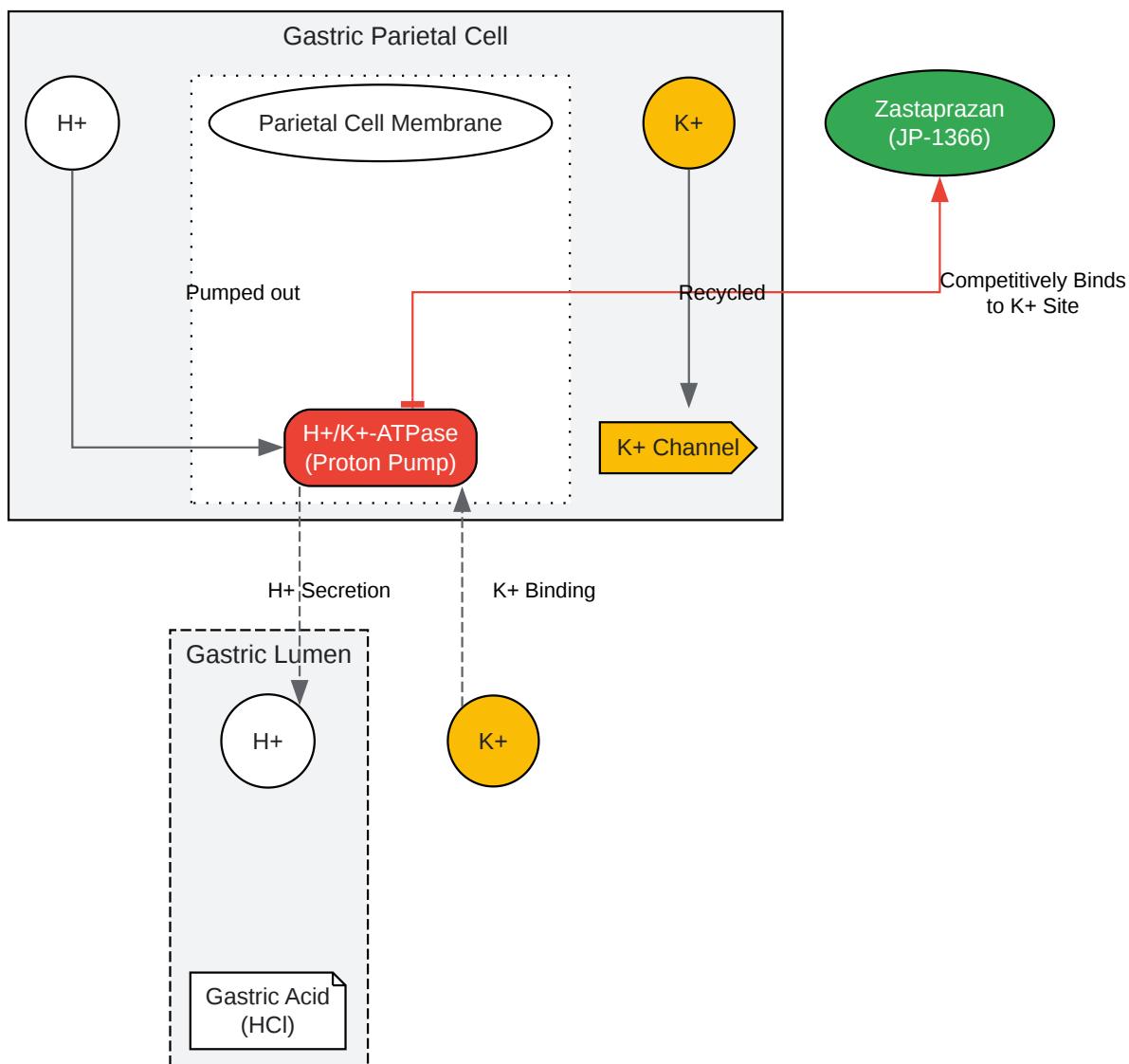
Mechanism of Action: Potassium-Competitive Acid Blockade

Zastaprazan exerts its acid-suppressing effect by directly inhibiting the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).

The mechanism of action of **Zastaprazan** involves:

- Direct and Reversible Binding: Unlike PPIs, **Zastaprazan** does not require activation by acid. It binds directly to the H+/K+-ATPase in a reversible manner.
- Potassium Competition: **Zastaprazan** competitively inhibits the binding of potassium ions to the enzyme's K+-binding site. This blockade prevents the conformational change necessary for the translocation of H+ ions into the gastric lumen, thereby halting acid secretion.

Mechanism of Action of Zastaprazan

[Click to download full resolution via product page](#)Mechanism of **Zastaprazan** as a P-CAB.

Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of **Zastaprazan**.

Table 3: In Vitro and In Vivo Preclinical Data for **Zastaprazan** (JP-1366)

Parameter	Species/Model	Value	Reference
IC50 (H+/K+-ATPase)	Not Specified	16.7 nM	
Selectivity	Not Specified	>400-fold selective for H+/K+-ATPase over Na+/K+-ATPase	
ED50	Rat Reflux Esophagitis Model	0.53 mg/kg	
Gastric Acid Inhibition	Pylorus-Ligated Rat Model	Significant inhibition at 2 mg/kg	

Clinical Pharmacology

Clinical trials in healthy subjects and patients with acid-related diseases have characterized the pharmacokinetic and pharmacodynamic profile of **Zastaprazan**.

Table 4: Pharmacokinetic Parameters of **Zastaprazan** in Healthy Subjects (Multiple Doses)

Parameter	Value	Reference
Time to Maximum Plasma Concentration (T _{max})	0.5 - 2.0 hours	[8]
Terminal Half-life (t _{1/2})	7 - 10 hours	[8]
Dose Proportionality	Exhibited at doses of 5 to 40 mg	[8]

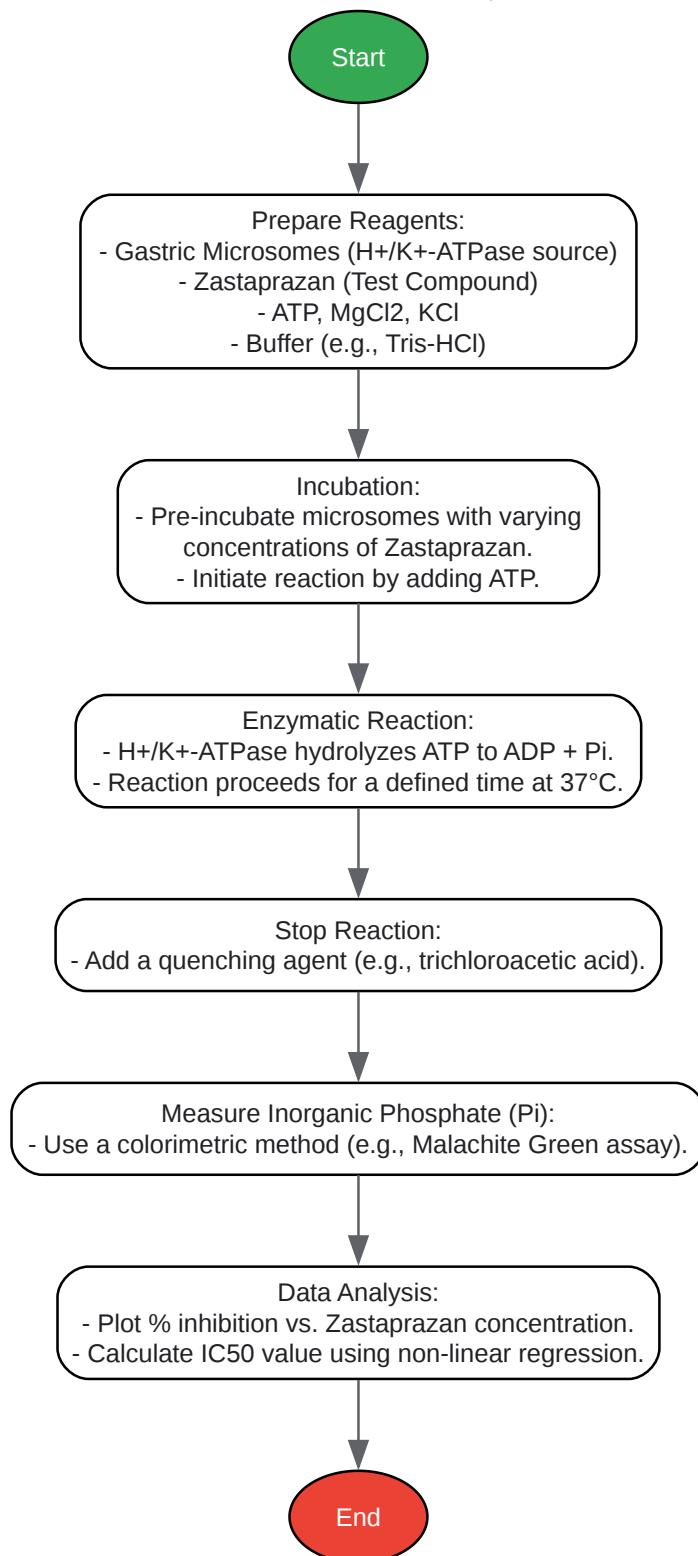
Table 5: Pharmacodynamic and Clinical Efficacy of **Zastaprazan**

Parameter	Study Population	Dosage	Result	Reference
% Time Gastric pH > 4 (24h)	Healthy Subjects	20 mg	85.19%	
% Time Gastric pH > 4 (24h)	Healthy Subjects	40 mg	91.84%	
% Time Gastric pH > 4 (24h) (Comparator)	Healthy Subjects	Esomeprazole 40 mg	72.06%	
Cumulative Healing Rate (Week 4)	Erosive Esophagitis Patients	20 mg	95.14%	
Cumulative Healing Rate (Week 8)	Erosive Esophagitis Patients	20 mg	97.92%	

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of **Zastaprazan** on the H⁺/K⁺-ATPase enzyme, typically isolated from porcine or rabbit gastric microsomes.

H⁺/K⁺-ATPase Inhibition Assay Workflow[Click to download full resolution via product page](#)Workflow for H⁺/K⁺-ATPase Inhibition Assay.

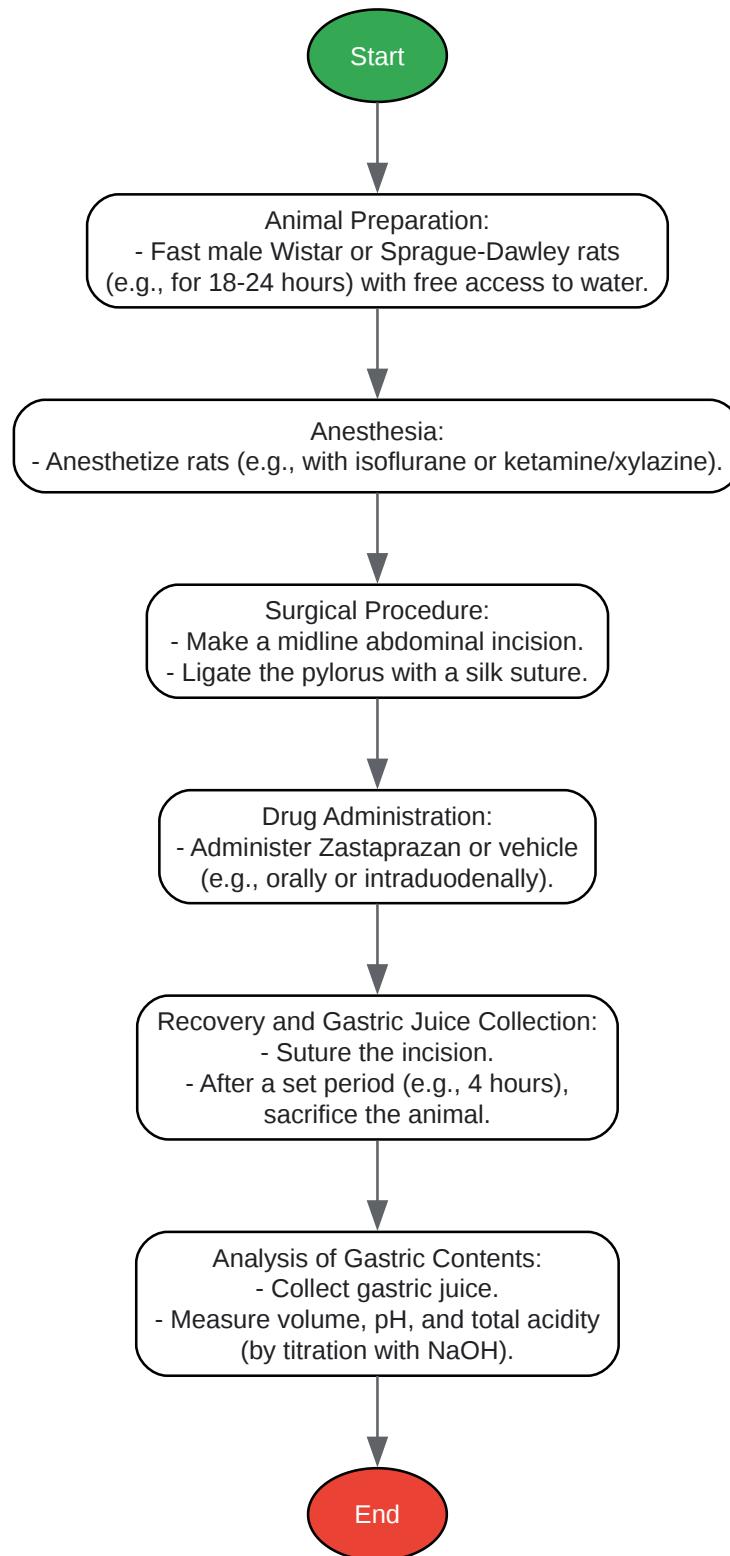
Methodology:

- Preparation of Gastric Microsomes: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa by differential centrifugation.
- Assay Reaction: The reaction mixture contains buffer, MgCl₂, KCl, and the prepared gastric microsomes.
- Inhibition Studies: **Zastaprazan** at various concentrations is pre-incubated with the reaction mixture before the addition of ATP to start the reaction.
- Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Malachite Green assay.
- Data Analysis: The percentage of inhibition is calculated for each concentration of **Zastaprazan**. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to evaluate the antisecretory activity of compounds *in vivo*.

Pylorus-Ligated Rat Model Workflow

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Workflow for Pylorus-Ligated Rat Model.

Methodology:

- **Animal Preparation:** Male rats are fasted for 18-24 hours with free access to water to ensure an empty stomach.
- **Surgical Procedure:** Under anesthesia, a midline incision is made in the abdomen, and the pyloric end of the stomach is ligated with a non-absorbable suture.
- **Drug Administration:** **Zastaprazan** or the vehicle is administered orally or intraduodenally immediately after pylorus ligation.
- **Gastric Juice Collection:** After a predetermined period (e.g., 4 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.
- **Analysis:** The volume of the gastric juice is measured, and the pH is determined. The total acid output is quantified by titrating the gastric juice with a standardized solution of sodium hydroxide (NaOH).

In Vivo Reflux Esophagitis Rat Model

This model is used to assess the protective effects of compounds against esophageal mucosal injury caused by gastric acid reflux.

Methodology:

- **Animal Preparation and Surgery:** Similar to the pylorus ligation model, rats are anesthetized. Both the pylorus and the limiting ridge (the junction between the forestomach and the glandular stomach) are ligated. This procedure leads to the reflux of gastric contents into the esophagus.
- **Drug Administration:** **Zastaprazan** or a vehicle is typically administered orally for a set period before and/or after the surgical procedure.
- **Evaluation of Esophageal Injury:** After a specified duration (e.g., several hours to days), the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is scored macroscopically based on the area and severity of inflammation and

ulceration. Histopathological examination can also be performed to assess the microscopic changes in the esophageal mucosa.

- Data Analysis: The efficacy of **Zastaprazan** is determined by comparing the lesion scores of the treated group with the vehicle control group. The ED50, the dose that produces 50% of the maximal protective effect, can be calculated.

Conclusion

Zastaprazan (JP-1366) is a promising potassium-competitive acid blocker with a rapid onset of action and potent, durable suppression of gastric acid. Its distinct mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles, demonstrated in both preclinical and clinical studies, position it as a significant therapeutic agent for acid-related disorders. This technical guide provides a comprehensive summary of its chemical properties and biological activities to aid researchers in their further investigation and development of this novel compound.

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